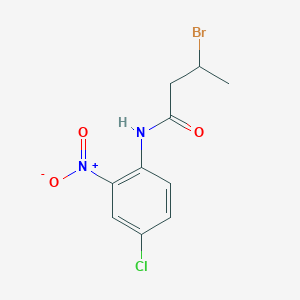
5-Bromo-2-(trifluoromethoxy)benzyl Bromide
Overview
Description
5-Bromo-2-(trifluoromethoxy)benzyl Bromide is a chemical compound with immense potential in scientific research. The biological properties of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis
The molecular formula of this compound is C8H5Br2F3O . The InChI key is STLDIGBRVPBGSV-UHFFFAOYSA-N .Chemical Reactions Analysis
The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . Broad scope and good functional group compatibility are demonstrated by the application of the method to the late-stage trifluoromethoxylation of alkyl halides in complex small molecules .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . The molecular weight of the compound is 333.93 .Mechanism of Action
Target of Action
Bromobenzyl bromides are generally known to be used to protect ketones and aldehydes in their less reactive alcohol oxidation states .
Mode of Action
It’s known that bromobenzyl bromides can act as a coupling component in various reactions .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Bromo-2-(trifluoromethoxy)benzyl Bromideifluoromethoxybenzyl bromide in laboratory experiments is its high reactivity. This compound is highly reactive, which makes it useful for synthesizing a wide range of organic compounds. However, it is also highly toxic and should be handled with extreme caution. In addition, it is sensitive to light and air, and should be stored in a cool, dark place.
Future Directions
The potential applications of 5-Bromo-2-(trifluoromethoxy)benzyl Bromideifluoromethoxybenzyl bromide are still being explored. In the future, this compound could be used in the synthesis of new pharmaceuticals, as well as in the synthesis of materials for use in the medical, industrial, and consumer sectors. In addition, it could be used in the synthesis of novel polymers and other materials, as well as in the development of new catalysts. Finally, it could be used in the development of new analytical techniques and in the study of biochemical pathways.
Scientific Research Applications
5-Bromo-2-(trifluoromethoxy)benzyl Bromideifluoromethoxybenzyl bromide has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. It has been used in the synthesis of various heterocyclic compounds, such as quinolines, indoles, and pyridines. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and antimalarials. In addition, it has been used in the synthesis of polymers and other materials.
Safety and Hazards
5-Bromo-2-(trifluoromethoxy)benzyl Bromide is corrosive and causes severe skin burns and eye damage . It is incompatible with heat, flames, sparks, strong oxidizing agents, strong acids, strong bases, and strong reducing agents . Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and gaseous hydrogen fluoride (HF) .
properties
IUPAC Name |
4-bromo-2-(bromomethyl)-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3O/c9-4-5-3-6(10)1-2-7(5)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLDIGBRVPBGSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CBr)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101225967 | |
| Record name | 4-Bromo-2-(bromomethyl)-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
685126-87-8 | |
| Record name | 4-Bromo-2-(bromomethyl)-1-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685126-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(bromomethyl)-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetyl]amino]-5-phenylthiophene-2-carboxamide](/img/structure/B1659775.png)

![1-[3-(2,6-dichlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylmethanamine](/img/structure/B1659778.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enethioamide](/img/structure/B1659780.png)
![2-Amino-3-cyano-5-{[(2,4-dichloro-5-methylphenyl)thio]methyl}pyrazin-1-ium-1-olate](/img/structure/B1659784.png)

![2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole](/img/structure/B1659786.png)


![N-cyclopentyl-5-[(4-fluorophenyl)methyl]-6-oxobenzo[b][1,4]benzothiazepine-3-carboxamide](/img/structure/B1659793.png)

